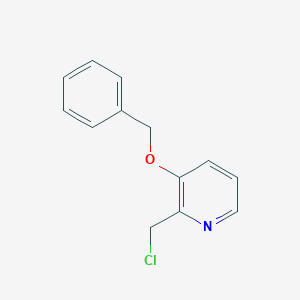

3-(Benzyloxy)-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDUNLFCYMROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Chloromethyl Pyridine and Its Analogues

Strategies for Introducing the Benzyloxy Moiety

The formation of the benzyl (B1604629) ether at the 3-position of the pyridine (B92270) ring is a critical step that can be approached through several synthetic avenues. The most prevalent of these involves the direct alkylation of a corresponding hydroxypyridine precursor.

O-Alkylation of Hydroxypyridine Precursors

The direct O-alkylation of a 3-hydroxypyridine (B118123) derivative is the most straightforward method for installing the benzyloxy group. This transformation is typically achieved via the Williamson ether synthesis, which relies on the nucleophilic character of the hydroxyl group after deprotonation.

Nucleophilic displacement is a cornerstone of ether synthesis. In this context, the hydroxyl group of a pyridine precursor, such as 2-methyl-3-hydroxypyridine, is first deprotonated by a suitable base to form a more nucleophilic pyridinoxide anion. This anion then attacks an alkylating agent, typically benzyl chloride or benzyl bromide, in an SN2 reaction to form the desired benzyl ether.

A well-documented example involves the synthesis of 2-amino-3-benzyloxypyridine. In this procedure, 2-amino-3-hydroxypyridine is treated with sodium hydroxide to form the corresponding sodium salt. The reaction with benzyl chloride, often facilitated by a phase-transfer catalyst like tetrabutylammonium bromide, proceeds in an aqueous-organic biphasic system to yield the target product. chemtube3d.com The reaction is heated to ensure a reasonable rate, and upon completion, the product is isolated through extraction and crystallization. chemtube3d.com

| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Temperature | Yield |

| 2-Amino-3-hydroxypyridine | Benzyl chloride | Sodium hydroxide | Tetrabutylammonium bromide | Water/Toluene | 70-75°C | 77.3% |

This table presents typical conditions for the O-benzylation of a hydroxypyridine precursor via nucleophilic displacement.

While the classic Williamson ether synthesis employing stoichiometric amounts of a strong base is highly effective, alternative methods utilizing catalytic systems are also employed in organic synthesis. For instance, benzylation can be achieved using benzyl trichloroacetimidate under the promotion of a catalytic amount of a strong acid like trifluoromethanesulfonic acid. This method avoids the need for strongly basic conditions. However, for the synthesis of 3-benzyloxy pyridine derivatives, the base-mediated nucleophilic displacement remains the most commonly cited and robust method.

Interconversion from Related Oxygen Functionalities

The synthesis of a benzyloxy group through the interconversion of other oxygen-containing functionalities, such as a methoxy or acetoxy group, is a less common strategy for this specific class of compounds. Such transformations would require the cleavage of an existing ether or ester bond followed by the formation of the new benzyl ether, a process that is often more complex and less efficient than the direct alkylation of the corresponding hydroxypyridine. Consequently, this route is not prominently featured in the synthetic literature for 3-(benzyloxy)pyridine derivatives.

Installation of the Chloromethyl Group

Once the 3-benzyloxy-2-methylpyridine scaffold is in place, the final key transformation is the introduction of the chlorine atom onto the methyl group at the 2-position. This can be accomplished through direct halogenation, though a more controlled, multi-step approach is often preferred.

Halogenation of Methylpyridine Derivatives

The conversion of a methyl group on a pyridine ring to a chloromethyl group is a critical step in the synthesis of numerous pharmaceutical and agrochemical intermediates.

A highly reliable and frequently employed method involves a two-step sequence: the initial oxidation of the methyl group to a hydroxymethyl group (an alcohol), followed by the conversion of this alcohol to the corresponding chloride. For example, 2-methylpyridine (B31789) can be converted to 2-pyridinemethanol through a sequence involving N-oxidation, rearrangement to an acetate ester, and subsequent hydrolysis. google.com The resulting 2-pyridinemethanol is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the 2-chloromethylpyridine product, which is often isolated as its hydrochloride salt. google.comgoogle.com This method offers high yields and avoids the harsh conditions and potential side reactions associated with direct radical chlorination. google.comgoogle.com

| Precursor | Chlorinating Agent | Solvent | Temperature |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0-3°C to room temp. |

| 2-Pyridinemethanol | Thionyl chloride (SOCl₂) | Methanol (B129727) | Not specified |

This table outlines common reagents and conditions for converting a hydroxymethylpyridine to a chloromethylpyridine.

Alternatively, direct chlorination of the methyl group can be achieved under radical conditions. This involves reacting the methylpyridine derivative with chlorine gas in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under UV irradiation. google.comgoogle.com Reagents like N-chlorosuccinimide (NCS) can also be used for the chlorination of activated alkyl groups on heterocyclic rings. nih.gov While direct chlorination offers a more atom-economical route, it can suffer from a lack of selectivity, potentially leading to over-chlorination (yielding dichloromethyl and trichloromethyl species) or chlorination on the pyridine ring itself. Therefore, careful control of reaction conditions is paramount. google.comgoogle.comagropages.com

Conversion from Hydroxymethyl or Aldehyde Precursors

An alternative to the direct chlorination of a methyl group is the conversion of a pre-existing oxygen-containing functional group at the 2-position of the pyridine ring. This approach can offer high selectivity and avoid the potential side reactions associated with radical halogenation.

The direct conversion of a hydroxymethyl group to a chloromethyl group is a well-established transformation in organic synthesis. The precursor for this route is (3-(benzyloxy)pyridin-2-yl)methanol. This alcohol can be readily converted to the corresponding chloride using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. rsc.orgcommonorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.org The reaction is often carried out in an inert solvent like dichloromethane or chloroform, and sometimes in the presence of a base like pyridine to neutralize the HCl produced. researchgate.netdoubtnut.com

Reaction with Thionyl Chloride:

(3-(benzyloxy)pyridin-2-yl)methanol + SOCl₂ → 3-(benzyloxy)-2-(chloromethyl)pyridine + SO₂ + HCl

Other reagents that can be used for this transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), although thionyl chloride is often preferred for its milder reaction conditions and the convenient removal of byproducts.

| Reagent | Typical Solvent | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Dichloromethane, Chloroform | SO₂, HCl | Gaseous byproducts drive the reaction. libretexts.org |

| Phosphorus Oxychloride (POCl₃) | Neat or inert solvent | H₃PO₄ derivatives | Generally requires higher temperatures. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | POCl₃, HCl | Can be a strong chlorinating agent. |

This two-step strategy begins with the corresponding aldehyde, 3-(benzyloxy)pyridine-2-carbaldehyde. The aldehyde is first reduced to the primary alcohol, (3-(benzyloxy)pyridin-2-yl)methanol, which is then chlorinated as described in the previous section.

The reduction of the aldehyde to the alcohol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is well-suited for this transformation, as it will not reduce the pyridine ring or cleave the benzyl ether. scielo.brresearchgate.net The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

Two-Step Synthesis from Aldehyde:

Reduction: 3-(benzyloxy)pyridine-2-carbaldehyde + NaBH₄ → (3-(benzyloxy)pyridin-2-yl)methanol

Chlorination: (3-(benzyloxy)pyridin-2-yl)methanol + SOCl₂ → this compound

This strategy offers excellent control over the introduction of the chloromethyl group and is often a reliable method for preparing this type of compound.

Convergent and Divergent Synthetic Routes to the Target Compound

The synthesis of this compound can also be considered from the perspective of convergent and divergent strategies.

A divergent synthesis would begin with a common pyridine intermediate that is then elaborated in different ways to produce the target compound and its analogues. For example, one could start with 2-methyl-3-hydroxypyridine. This versatile starting material could undergo O-benzylation to give 2-methyl-3-(benzyloxy)pyridine, which is then chlorinated to the final product. Alternatively, the hydroxyl group could be protected with a different group, or the methyl group could be functionalized in other ways, all starting from the same initial compound. This approach is efficient for creating a library of related compounds for structure-activity relationship studies.

Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly important considerations in modern synthetic chemistry. acs.orgnih.govnih.govresearchgate.netbenthamscience.com When evaluating the synthetic routes to this compound, several factors can be considered.

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For example, in the chlorination of (3-(benzyloxy)pyridin-2-yl)methanol with thionyl chloride:

C₁₃H₁₃NO₂ + SOCl₂ → C₁₃H₁₂ClNO + SO₂ + HCl

The molecular weight of the desired product is approximately 233.69 g/mol . The molecular weights of the reactants are approximately 215.25 g/mol for the alcohol and 118.97 g/mol for thionyl chloride. The percent atom economy can be calculated as:

% Atom Economy = (MW of product / Σ MW of reactants) x 100 % Atom Economy = (233.69 / (215.25 + 118.97)) x 100 ≈ 70%

This indicates that a significant portion of the reactant mass is converted into byproducts (SO₂ and HCl).

In the context of green chemistry , several aspects of the discussed syntheses can be evaluated:

Reagent Choice: The use of hazardous reagents like carbon tetrachloride as a solvent in radical halogenations is a significant environmental concern. The use of thionyl chloride also requires careful handling due to its corrosive nature. Exploring greener chlorinating agents and solvent systems would be a key area for improvement.

Energy Consumption: Radical halogenations initiated by heat or UV light require energy input. Microwave-assisted synthesis is a green chemistry technique that can often reduce reaction times and energy consumption. acs.orgnih.govresearchgate.net

Waste Generation: The generation of byproducts, such as in the thionyl chloride reaction, contributes to waste. Catalytic methods are generally preferred as they reduce the amount of stoichiometric reagents and subsequent waste.

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure can reduce the need for intermediate purification steps, saving solvents and reducing waste. acs.orgnih.govresearchgate.net For example, a one-pot reduction of the aldehyde followed by in-situ chlorination could be a greener alternative to the two-step process.

By considering these principles, synthetic routes to this compound can be designed to be not only efficient in terms of yield but also environmentally responsible.

Reactivity and Mechanistic Investigations of 3 Benzyloxy 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary site of reactivity on 3-(Benzyloxy)-2-(chloromethyl)pyridine is the chloromethyl group. As a benzylic-type halide attached to an electron-deficient pyridine (B92270) ring, the carbon atom of the chloromethyl group is highly electrophilic and susceptible to nucleophilic attack, proceeding via an SN2 mechanism.

Amination Reactions and Formation of N-Containing Derivatives

The reaction of 2-(chloromethyl)pyridine (B1213738) derivatives with various primary and secondary amines is a common method for synthesizing N-containing derivatives. In a typical reaction, an amine would act as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. For instance, the reaction with piperazine would be expected to yield a 1-((3-(benzyloxy)pyridin-2-yl)methyl)piperazine derivative. Such reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

While no specific examples for this compound are available, the synthesis of various pyridinylpiperazine derivatives from corresponding chloropyridines and piperazine is well-established, highlighting the feasibility of this transformation. nih.gov

Oxygen- and Sulfur-Based Nucleophilic Attacks

Oxygen and sulfur nucleophiles are expected to react readily with this compound.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers. For example, reaction with sodium phenoxide would yield 3-(benzyloxy)-2-(phenoxymethyl)pyridine.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and would react efficiently to form thioethers. A prominent example from related chemistry is the synthesis of proton pump inhibitors like Rabeprazole, where a substituted 2-(chloromethyl)pyridine is condensed with a mercaptobenzimidazole derivative. asianjpr.comepo.orgresearchgate.net This reaction involves the sulfur atom of the mercaptobenzimidazole attacking the chloromethyl group to form a key C-S bond. asianjpr.comepo.org Although the specific substrate is different, the mechanistic principle is directly applicable.

Table 1: Representative Nucleophilic Substitution Reactions with S-Nucleophiles in PPI Synthesis

| Pyridine Reactant | Nucleophile | Product |

|---|---|---|

| 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | 2-mercaptobenzimidazole | 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole sulfide) epo.org |

Carbon-Carbon Bond Formation via Alkylation (e.g., with enolates, Grignard reagents)

Carbon-based nucleophiles can be employed to form new C-C bonds, extending the carbon skeleton.

Enolates: Soft carbon nucleophiles, such as the enolate of diethyl malonate, could be used to alkylate the chloromethyl group, leading to the formation of diethyl 2-((3-(benzyloxy)pyridin-2-yl)methyl)malonate.

Grignard Reagents: The direct reaction of Grignard reagents with chloromethylpyridines can be complicated due to potential side reactions. However, reactions between Grignard reagents and pyridine N-oxides are known to proceed, often leading to functionalization at the 2-position of the pyridine ring. sigmaaldrich.com Specific studies involving this compound are not reported.

Transformations Involving the Pyridine Ring System

Reactions at the Pyridine Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)

N-Alkylation: The lone pair of electrons on the pyridine nitrogen can be alkylated to form a pyridinium salt. However, given the presence of the highly reactive chloromethyl group, intermolecular self-alkylation or polymerization could be a significant competing pathway. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.comscripps.edu The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution and influencing the regioselectivity of other functionalization reactions. sigmaaldrich.comscripps.edu While this is a general reaction for pyridines, specific conditions for the N-oxidation of this compound have not been described.

Functionalization of the Pyridine Ring Carbon Atoms (e.g., C-H activation, metalation)

Direct functionalization of the C-H bonds on the pyridine ring of this compound presents a significant challenge due to the presence of the more reactive chloromethyl group and the coordinating ability of the nitrogen atom. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, typically require specific directing groups to achieve regioselectivity, and the presence of the benzyloxy and chloromethyl groups would influence the outcome. No literature is available describing the direct C-H activation or metalation of this specific compound.

Chemical Modifications and Derivatizations of the Benzyloxy Group

The benzyloxy group in this compound serves as a crucial protecting group for the 3-hydroxy function and also presents opportunities for further molecular elaboration through reactions on the benzyl (B1604629) ring.

Deprotection Strategies for Hydroxyl Group Access

The removal of the benzyl ether to unveil the pyridinol functionality is a key transformation. The most common and effective method for this deprotection is catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.

Catalytic Hydrogenolysis:

This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The general transformation is depicted below:

Scheme 1: Catalytic Hydrogenolysis of this compound

graph LR

A[this compound] -- H2, Pd/C --> B[2-(Chloromethyl)pyridin-3-ol] + C[Toluene]

The efficiency of this reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. While palladium on carbon is widely used, other catalysts such as platinum or rhodium may also be employed. The selection of the solvent is critical to ensure the solubility of the starting material and to facilitate the reaction. Common solvents for hydrogenolysis include alcohols like ethanol and methanol (B129727), as well as ethyl acetate and tetrahydrofuran.

A summary of typical conditions for the debenzylation of benzyl ethers is presented in the following table:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) |

| 10% Pd/C | H₂ gas | Ethanol | 25-50 | 1-5 |

| 5% Pd/C | H₂ gas | Methanol | 25 | 1 |

| PtO₂ | H₂ gas | Ethyl Acetate | 25 | 1 |

| Raney Ni | H₂ gas | Ethanol | 50-80 | 5-10 |

It is important to note that the presence of the chloromethyl group might require careful optimization of the reaction conditions to avoid undesired side reactions, such as hydrodechlorination.

Transformations on the Benzyl Ring (e.g., aromatic substitutions)

The benzyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The ether oxygen attached to the benzyl group is an activating, ortho-, para-directing group. This means that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the benzyloxy group.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions that can be performed on the benzyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions: Alkylation or acylation of the benzyl ring can be achieved using an alkyl halide or an acyl halide in the presence of a strong Lewis acid like aluminum chloride.

The general regioselectivity of these reactions is illustrated below:

Figure 1: Regioselectivity in Electrophilic Aromatic Substitution of the Benzyl Ring

graph TD

A[this compound] --> B{Electrophilic Aromatic Substitution};

B --> C[ortho-substituted product];

B --> D[para-substituted product];

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com Therefore, under standard electrophilic substitution conditions, reaction on the benzyl ring is highly favored over the pyridine ring.

Mechanistic Studies of Intramolecular Rearrangement Reactions

The structural arrangement of this compound, particularly the presence of the benzyloxy group on the pyridine ring, makes it a potential substrate for intramolecular rearrangement reactions, especially under basic conditions.

Anionic Rearrangements of Pyridyl Ethers

Anionic rearrangements of benzyloxypyridines have been reported, providing a basis for understanding the potential reactivity of this compound. A notable example is the acs.orgresearchgate.net-anionic rearrangement of 2-benzyloxypyridine. acs.orgresearchgate.net This reaction involves the deprotonation of the benzylic carbon, followed by a migration of the pyridine ring.

This type of rearrangement is typically initiated by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The deprotonation at the benzylic position is facilitated by the adjacent oxygen and the aromatic rings.

Proposed Mechanistic Pathways and Intermediate Characterization

For a related compound, 2-benzyloxypyridine, the proposed mechanism for the acs.orgresearchgate.net-anionic rearrangement involves the following steps:

Deprotonation: A strong base abstracts a proton from the benzylic carbon, forming a carbanion.

Migration: The pyridine ring undergoes a 1,2-migration from the oxygen to the carbanionic center.

Intermediate Formation: This migration is thought to proceed through a postulated associative mechanism involving an addition/elimination pathway. acs.orgresearchgate.net Computational studies on similar systems suggest the involvement of an oxirane-like transition state. researchgate.net

Protonation: Quenching the reaction with a proton source yields the rearranged product, an aryl pyridyl carbinol.

Scheme 2: Postulated Mechanism for the acs.orgresearchgate.net-Anionic Rearrangement of a Benzyloxypyridine

graph LR

A[Benzyloxypyridine] -- Strong Base --> B{Benzylic Carbanion};

B --> C{Oxirane-like Transition State};

C --> D{Rearranged Anion};

D -- H+ --> E[Aryl Pyridyl Carbinol];

While this specific rearrangement has been studied for 2-benzyloxypyridine, the principles can be extended to predict the potential for similar intramolecular rearrangements in this compound. The presence of the chloromethyl group at the 2-position could influence the regioselectivity and feasibility of such rearrangements.

Reactivity under Diverse Catalytic Conditions

The two reactive sites in this compound, namely the chloromethyl group and the C-H bonds of the benzyl and pyridine rings, allow for a variety of transformations under different catalytic conditions.

Cross-Coupling Reactions:

The chloromethyl group is a potential handle for transition metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions have been developed for the C-O bond formation between phenols and chloropyridines. nih.gov While this example involves an aryl chloride, similar catalytic systems could potentially be adapted for the chloromethyl group of the target molecule to form new C-C, C-O, or C-N bonds.

A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are well-established for aryl and alkyl halides. The application of these methods to this compound could provide access to a wide range of derivatives.

A summary of potential cross-coupling reactions is provided in the table below:

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst | Aryl/alkyl substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Alkynyl substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst | Amino-methyl pyridine |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Aryl/alkyl substituted pyridine |

C-H Activation:

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. The benzylic C-H bonds in the benzyloxy group and the C-H bonds of the pyridine ring are potential sites for catalytic C-H activation. For example, photoredox/nickel dual catalysis has been utilized for the C(sp³)-H arylation of ethers with aryl chlorides. ucla.edu Such a methodology could potentially be applied to this compound to functionalize the benzylic position.

Derivatization Strategies and Construction of Complex Molecular Architectures

Synthesis of Functionalized Pyridine (B92270) Derivatives

The chloromethyl group at the 2-position of 3-(Benzyloxy)-2-(chloromethyl)pyridine is a highly reactive electrophilic site, making it amenable to nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a wide variety of functionalized pyridine derivatives. Various nucleophiles, including amines, thiols, and alcohols, can readily displace the chloride ion to form new carbon-heteroatom bonds, thereby introducing diverse functional groups onto the pyridine scaffold.

The N-alkylation of primary and secondary amines with this compound is a common strategy to introduce aminomethyl substituents. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride generated during the reaction. The resulting 2-(aminomethyl)-3-(benzyloxy)pyridine derivatives are themselves valuable intermediates for further synthetic transformations.

| Nucleophile (Amine) | Product | Reaction Conditions |

| Primary Amine (R-NH2) | 2-(((R)-amino)methyl)-3-(benzyloxy)pyridine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| Secondary Amine (R2NH) | N-((3-(benzyloxy)pyridin-2-yl)methyl)-N-alkyl-amine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

Another important transformation is the conversion of the chloromethyl group to an azidomethyl group by reaction with sodium azide. The resulting 2-(azidomethyl)-3-(benzyloxy)pyridine is a versatile intermediate that can undergo various subsequent reactions, such as reduction to the corresponding amine or participation in click chemistry reactions.

Application in Heterocycle Annulation and Ring-Forming Reactions

The strategic placement of functional groups in derivatives of this compound allows for its application in the construction of more complex, cyclic molecular architectures through heterocycle annulation and other ring-forming reactions.

Formation of Fused Polycyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of fused polycyclic systems, where additional rings are built onto the initial pyridine core. This is often achieved through intramolecular cyclization reactions. For instance, a 2-aminomethyl derivative can be further functionalized at the amino group with a reagent containing an electrophilic center. Subsequent intramolecular cyclization can then lead to the formation of fused nitrogen-containing heterocycles, such as pyrido[2,3-b]azepines.

Similarly, the benzyloxy group at the 3-position can be deprotected to reveal a hydroxyl group, which can then participate in ring-forming reactions. For example, intramolecular Williamson ether synthesis or other condensation reactions can lead to the formation of fused oxygen-containing heterocycles.

| Precursor Derivative | Fused System | Cyclization Strategy |

| N-acylated 2-aminomethyl-3-benzyloxypyridine | Pyrido[2,3-b]azepine | Intramolecular amidation/condensation |

| 2-(halomethyl)-3-hydroxypyridine derivative | Furo[2,3-b]pyridine | Intramolecular Williamson ether synthesis |

Macrocyclization Reactions

The bifunctional nature of derivatives of this compound also lends itself to the synthesis of macrocyclic compounds. In these reactions, the pyridine unit is incorporated into a large ring structure. One common approach involves the reaction of a di-nucleophile with two equivalents of this compound or a related derivative. For example, a long-chain diamine or diol can react at both ends with the chloromethyl group to form a large macrocycle containing two pyridine units.

Alternatively, a derivative of this compound can be prepared that contains a long chain terminating in a nucleophilic group. Intramolecular cyclization of such a precursor can then lead to the formation of a single pyridine-containing macrocycle. These macrocyclization reactions are often performed under high-dilution conditions to favor the intramolecular process over intermolecular polymerization.

Role as a Precursor in Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in modern organic synthesis. The reactive nature of the chloromethyl group in this compound makes it a suitable electrophilic component in certain MCRs.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For 3-(Benzyloxy)-2-(chloromethyl)pyridine, the interplay between the pyridine (B92270) ring, the benzyloxy group, and the chloromethyl substituent creates a unique electronic environment. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze this structure.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The benzyloxy group, attached at the 3-position, acts as an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the pyridine ring. libretexts.org This donation of electron density primarily increases the electron density at the ortho and para positions relative to the benzyloxy group. Conversely, the chloromethyl group at the 2-position is an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. researchgate.netnih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In molecules like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, namely the benzyloxy group and the pyridine ring, while the LUMO is often localized on the electron-deficient regions. DFT calculations can provide detailed visualizations and energy levels of these orbitals. bhu.ac.in The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. niscpr.res.in A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure, providing insights into charge distribution and specific bonding interactions within the molecule. niscpr.res.in This analysis can quantify the delocalization of electron density and the nature of the bonds between the various fragments of the molecule.

Table 1: Predicted Electronic Properties of Substituted Pyridine Derivatives from DFT Calculations (Note: This table presents hypothetical data based on typical values for similarly substituted pyridine systems as direct data for this compound is not available in the cited literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and detailed understanding of reaction mechanisms. rsc.orgmdpi.commdpi.comcri.or.th For this compound, several reaction types can be computationally investigated. The chloromethyl group is a reactive site for nucleophilic substitution reactions. ontosight.aiacs.org Computational modeling can be used to explore the pathways of these reactions, for instance, with various nucleophiles.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. montclair.edu Transition state theory, combined with computational methods, allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, a computational study could compare the activation barriers for an SN1 versus an SN2 reaction at the chloromethyl carbon, providing insights into the preferred mechanistic pathway under different conditions.

Furthermore, the influence of the benzyloxy and pyridine ring on the reactivity of the chloromethyl group can be elucidated. The electron-donating nature of the benzyloxy group might stabilize a carbocation intermediate, potentially favoring an SN1-like mechanism. On the other hand, the steric bulk of the benzyloxy group could hinder the backside attack required for an SN2 reaction. DFT calculations can quantify these competing electronic and steric effects. unjani.ac.id

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction (Note: This table is illustrative and based on general principles of computational reaction mechanism studies, as specific data for this compound is not available.)

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 | Hydroxide | Water | 22 |

| SN1 | Water | Water | 35 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible benzyloxy group introduces conformational complexity to the this compound molecule. The rotational freedom around the C-O and O-CH2 bonds of the benzyloxy group leads to multiple possible conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Computational methods, such as potential energy surface scans, can systematically explore the conformational space by rotating specific dihedral angles and calculating the corresponding energies. This allows for the identification of low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers can provide insights into the molecule's preferred shape, which can influence its interactions with other molecules and its crystal packing. Studies on similar aromatic compounds with flexible side chains have shown that non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals forces, can play a significant role in determining conformational preferences. nih.govzenodo.orgacs.org

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and the transitions between different conformers. ucl.ac.uk This can reveal the flexibility of the molecule and the timescales of conformational changes, which are important for understanding its behavior in solution and its ability to bind to biological targets.

Table 3: Predicted Relative Energies of Key Conformers of this compound (Note: This table is a hypothetical representation based on typical conformational analyses of molecules containing benzyloxy groups.)

| Conformer | Dihedral Angle (Py-C-O-CH₂) | Relative Energy (kcal/mol) |

| A | 0° (eclipsed) | 5.0 |

| B | 60° (gauche) | 0.5 |

| C | 120° | 1.8 |

| D | 180° (anti) | 0.0 |

Structure-Reactivity Relationship (SRR) Analysis through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govelsevierpure.comnih.govmdpi.com Computational modeling plays a central role in these studies by providing a wide range of molecular descriptors.

For a series of derivatives of this compound, where the substituents on the pyridine or benzyl (B1604629) rings are varied, computational methods can be used to calculate descriptors such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govresearchgate.net

These calculated descriptors can then be used to build mathematical models that predict the reactivity of new, unsynthesized compounds. For example, a QSAR model might reveal that the rate of a particular reaction is strongly correlated with the partial charge on the benzylic carbon of the chloromethyl group. This information can then be used to design new derivatives with enhanced or tailored reactivity. Such computational models can significantly accelerate the process of discovering and optimizing molecules for specific applications by prioritizing synthetic efforts towards the most promising candidates. elsevierpure.com

Table 4: Example of Molecular Descriptors for a Hypothetical QSAR/SRR Study (Note: This table illustrates the types of descriptors that would be calculated for a computational SRR study.)

| Derivative (Substitution on Benzyl Ring) | HOMO Energy (eV) | Partial Charge on Benzylic Carbon | Predicted Reactivity (Arbitrary Units) |

| Unsubstituted | -6.50 | +0.15 | 1.0 |

| 4-Methoxy | -6.35 | +0.13 | 1.2 |

| 4-Nitro | -6.80 | +0.18 | 0.8 |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of "3-(Benzyloxy)-2-(chloromethyl)pyridine" by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, distinct signals corresponding to the different proton groups are expected. The protons of the chloromethyl group (–CH₂Cl) and the benzylic methylene (B1212753) protons (–OCH₂–) would likely appear as sharp singlets, with their chemical shifts influenced by the adjacent electronegative atoms and aromatic rings. The protons on the pyridine (B92270) and benzene (B151609) rings would produce more complex multiplets in the aromatic region of the spectrum, with their specific splitting patterns and chemical shifts providing key information about the substitution pattern.

The ¹³C NMR spectrum offers complementary information by revealing the chemical shift of each unique carbon atom. This allows for the identification of the chloromethyl carbon, the benzylic methylene carbon, and the individual carbons of the pyridine and phenyl rings. The expected chemical shifts are based on known values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical values for similar chemical structures and may vary depending on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂Cl | ~ 4.7 | ~ 45 |

| -OCH₂- | ~ 5.2 | ~ 70 |

| Pyridine-H4 | ~ 7.3 - 7.5 | ~ 123 |

| Pyridine-H5 | ~ 7.2 - 7.4 | ~ 128 |

| Pyridine-H6 | ~ 8.2 - 8.4 | ~ 148 |

| Benzyl-H (ortho, meta, para) | ~ 7.3 - 7.5 | ~ 127 - 129 |

| Pyridine-C2 | - | ~ 152 |

| Pyridine-C3 | - | ~ 155 |

| Benzyl-C (ipso) | - | ~ 136 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of "this compound," which aids in its structural confirmation. The molecular weight of this compound is 233.7 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern with a prominent [M+2]⁺ peak (approximately one-third the intensity of the [M]⁺ peak) is expected, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental formula.

The fragmentation of the molecule upon ionization can provide further structural insights. Common fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the benzyl (B1604629) group (often forming a stable tropylium (B1234903) cation at m/z 91), and fragmentation of the pyridine ring itself. For the related isomer, 3-(benzyloxy)-5-(chloromethyl)pyridine, predicted mass-to-charge ratios for various adducts have been calculated, such as [M+H]⁺ at 234.06803 and [M+Na]⁺ at 256.04997. uni.lu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 233 / 235 | Molecular Ion |

| [M-Cl]⁺ | 198 | Loss of Chlorine |

| C₇H₇⁺ | 91 | Tropylium Cation (from Benzyl group) |

| C₆H₆NO⁺ | 108 | Fragment from cleavage of the ether bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of "this compound" would display characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the methylene groups, C-O-C stretching from the ether linkage, and C=C and C=N stretching vibrations characteristic of the pyridine and benzene rings. A notable feature would be the C-Cl stretching vibration, which typically appears in the lower frequency region of the spectrum. For simple organic chloro compounds, C-Cl absorptions are often found in the 700-750 cm⁻¹ region. uantwerpen.be

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which often give rise to strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. For pyridine itself, extensive studies have mapped its various vibrational modes. aps.org

Table 3: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1275 | IR |

| C-Cl Stretch | 600 - 800 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

For "this compound," a successful single-crystal X-ray diffraction analysis would reveal the spatial arrangement of the benzyloxy and chloromethyl substituents relative to the pyridine ring. It would also provide insights into the crystal packing and any significant intermolecular interactions, such as π-stacking of the aromatic rings, which influence the solid-state properties of the compound. The crystal structure of pyridine itself is orthorhombic. wikipedia.org While the structures of many substituted pyridine derivatives have been reported, providing a basis for understanding their packing motifs, specific crystallographic data for "this compound" is not currently available in the public domain. nih.govacs.org

Applications As Versatile Synthetic Intermediates and Chemical Reagents

Building Block for Complex Organic Synthesis

As a substituted pyridine (B92270), 3-(Benzyloxy)-2-(chloromethyl)pyridine serves as a valuable scaffold in the construction of complex organic molecules, particularly those with pharmaceutical or biological significance. The pyridine ring is a common motif in many drugs and bioactive compounds. The presence of the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the extension of the carbon skeleton.

The benzyloxy group at the 3-position not only influences the electronic properties of the pyridine ring but also acts as a protecting group for the hydroxyl functionality. This protecting group can be removed under specific conditions to reveal a hydroxyl group, which can then be further functionalized. This dual functionality makes this compound a strategic component in multi-step syntheses. For instance, it can be envisioned as a key starting material in the synthesis of fused heterocyclic systems, where the chloromethyl group participates in cyclization reactions.

While specific, detailed research findings on its direct application in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutical intermediates. For example, related chloromethylpyridine derivatives are crucial in the synthesis of agrochemicals and pharmaceutical ingredients. The general reactivity of 2-(chloromethyl)pyridines allows for their conversion into a variety of derivatives, including other pyridines with different substituents at the 2-position, which are, in turn, key intermediates for various commercial products.

Precursor in the Development of Novel Chemical Probes

Chemical probes are essential tools for studying biological processes within living systems. The development of novel fluorescent probes often relies on the synthesis of molecules with specific photophysical properties. Pyridine-based structures are frequently incorporated into fluorescent dyes due to their electronic properties and ability to participate in intra- and intermolecular interactions that can modulate fluorescence.

Although direct synthesis of fluorescent probes starting from this compound is not widely reported, its structure provides a foundation for such applications. The reactive chloromethyl group can be used to attach the pyridine core to a fluorophore or a recognition moiety. For example, it could be reacted with a fluorescent coumarin (B35378) or fluorescein (B123965) derivative bearing a nucleophilic group. The benzyloxy group could also be deprotected to the corresponding hydroxypyridine, which itself can exhibit interesting photophysical properties or serve as a handle for further modification. The development of novel pyridine-based fluorescent probes for various applications, including the detection of metal ions or as sensors for environmental pollutants, is an active area of research. mdpi.commdpi.com

Utilization in Ligand Design for Coordination Chemistry

The pyridine nitrogen atom is a well-known coordination site for metal ions, making pyridine and its derivatives common components of ligands in coordination chemistry. The design of polydentate ligands, which can form stable complexes with metal ions, is crucial for applications in catalysis, materials science, and bioinorganic chemistry.

This compound can be utilized as a starting material for the synthesis of mono- and polydentate ligands. The chloromethyl group can be displaced by various nucleophiles containing additional donor atoms, such as amines, thiols, or phosphines, to create chelating ligands. For example, reaction with a primary or secondary amine could lead to the formation of a bidentate N,N'-ligand. Further elaboration of the substituent at the 2-position could lead to ligands with higher denticity.

The resulting metal complexes can exhibit interesting structural and electronic properties. The stereochemistry and reactivity of the metal center can be tuned by modifying the substituents on the pyridine ring. While specific examples of coordination complexes derived directly from this compound are not prevalent in the literature, the general principles of ligand design suggest its potential in this area. Research on metal-organic frameworks (MOFs) often utilizes pyridine-based ligands, highlighting the importance of such building blocks in creating functional materials. rsc.orgrsc.orguniversityofgalway.ie

Potential in Material Science and Polymer Chemistry

Pyridine-containing polymers have gained attention for their potential applications in various fields, including as polymer electrolytes in fuel cells and in the development of functional materials with specific optical or electronic properties. benicewiczgroup.com The incorporation of the pyridine moiety can enhance the thermal stability and mechanical properties of polymers.

This compound can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. The chloromethyl group can be converted to a polymerizable group, such as a vinyl or styrenyl group, through appropriate chemical transformations. Subsequent polymerization, either through free-radical or other controlled polymerization techniques, could lead to polymers with pendant benzyloxypyridine units. derpharmachemica.com

These polymers could exhibit interesting properties. The benzyloxy groups could influence the polymer's solubility and processability, while the pyridine units could provide sites for post-polymerization modification or for interaction with other molecules or surfaces. For example, the pyridine nitrogen could be quaternized to introduce positive charges, leading to polyelectrolytes. Although specific research on polymers derived from this compound is limited, the versatility of chloromethylstyrene and other related monomers in polymer synthesis suggests the potential for this compound in materials science.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)-2-(chloromethyl)pyridine, and what reaction conditions are critical for high yield?

The synthesis typically involves two steps:

- Benzyloxy Introduction : React 3-hydroxypyridine with benzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours to form 3-(benzyloxy)pyridine .

- Chloromethylation : Treat the intermediate with formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C for 4–8 hours. The chloromethyl group is introduced regioselectively at the 2-position of the pyridine ring . Key Considerations : Excess formaldehyde may lead to over-chlorination, while improper stoichiometry of benzyl chloride can reduce intermediate purity. Purification via column chromatography (hexane/EtOAc) is recommended.

Q. How do the functional groups in this compound influence its reactivity?

- Chloromethyl Group : Highly reactive in nucleophilic substitutions (e.g., with amines, thiols) due to the electron-withdrawing pyridine ring. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) at 50–70°C .

- Benzyloxy Group : Acts as a protecting group for hydroxyl, stable under basic conditions but cleavable via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH). Its electron-donating nature slightly deactivates the pyridine ring toward electrophilic attack .

Advanced Research Questions

Q. How can chloromethylation efficiency be optimized to minimize side products like di-chlorinated derivatives?

Methodological Approach :

- Temperature Control : Maintain reaction temperatures below 80°C to suppress over-chlorination.

- Catalyst Screening : Test ZnCl₂, FeCl₃, or AlCl₃ to identify optimal Lewis acid activity.

- Solvent Effects : Use dichloroethane instead of THF to improve solubility of intermediates.

- Monitoring Tools : Employ TLC (silica, UV visualization) or in-situ FTIR to track reaction progress. Data Analysis : A 2025 study reported 85% yield using ZnCl₂ in dichloroethane at 70°C, with <5% di-chlorinated byproducts .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Case Study : Discrepancies in enzyme inhibition assays (e.g., MAO-B) may arise from:

- Purity Variability : Impurities >5% (e.g., residual benzyl chloride) can skew results. Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration) alter binding kinetics. Standardize protocols using WHO guidelines.

- Structural Analog Interference : Compare with 2-(Benzyloxy)-5-(chloromethyl)pyridine to rule out positional isomer effects .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the chloromethyl site?

- Computational Modeling : DFT studies indicate the chloromethyl group’s electrophilicity is amplified by the pyridine ring’s electron-withdrawing effect, favoring SN2 mechanisms.

- Steric Effects : The benzyloxy group at the 3-position creates steric hindrance, directing nucleophiles (e.g., NaN₃) to the less hindered 2-chloromethyl site.

- Kinetic Data : Second-order rate constants (k₂) for azide substitution in DMF at 25°C are ~2.5 × 10⁻³ M⁻¹s⁻¹, confirming moderate reactivity .

Experimental Design & Data Interpretation

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Parameters :

- Temperature: -20°C (long-term), 4°C (short-term), 25°C (accelerated degradation).

- Humidity: 40% RH vs. 75% RH.

- Light Exposure: UV vs. dark controls.

- Analytical Methods :

- HPLC-MS to detect hydrolysis products (e.g., 3-hydroxy-2-(chloromethyl)pyridine).

- NMR (¹H/¹³C) to monitor structural integrity.

Q. What strategies resolve low yields in coupling reactions using this compound as a building block?

- Catalyst Optimization : Screen Pd(PPh₃)₄, CuI, or NiCl₂ for Suzuki-Miyaura couplings.

- Protection/Deprotection : Temporarily protect the chloromethyl group with Boc-anhydride to prevent side reactions.

- Solvent Selection : Use toluene for Heck reactions to improve aryl halide solubility. Example : A 2025 study achieved 78% yield in a Sonogashira coupling by replacing DMF with degassed toluene and using PdCl₂(PPh₃)₂ .

Comparative Analysis

Q. How does this compound compare to 2-(Chloromethyl)pyridine in SNAr reactions?

| Parameter | This compound | 2-(Chloromethyl)pyridine |

|---|---|---|

| Reactivity (k₂, M⁻¹s⁻¹) | 2.5 × 10⁻³ (DMF, 25°C) | 4.1 × 10⁻³ (DMF, 25°C) |

| Byproduct Formation | <5% di-substitution | 10–15% di-substitution |

| Solubility | 12 mg/mL in DMSO | 25 mg/mL in DMSO |

| The benzyloxy group reduces reactivity but improves regioselectivity due to steric and electronic effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.